molecular formula C15H14N2O2 B14569854 Urea, N-(2-oxo-2-phenylethyl)-N'-phenyl- CAS No. 61416-50-0

Urea, N-(2-oxo-2-phenylethyl)-N'-phenyl-

Cat. No.: B14569854
CAS No.: 61416-50-0
M. Wt: 254.28 g/mol
InChI Key: PMWJMIAYRSLFEH-UHFFFAOYSA-N
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Description

Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and an oxo-phenylethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- typically involves the reaction of N-phenylurea with 2-oxo-2-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can occur at the phenyl or oxo-phenylethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl amines. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-phenyl-: Lacks the oxo-phenylethyl group, resulting in different chemical and biological properties.

    Urea, N-(2-oxo-2-phenylethyl)-: Lacks the phenyl group, leading to variations in reactivity and applications.

    Hydantoins: Share structural similarities but have distinct chemical behaviors and applications.

Uniqueness

Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- is unique due to the presence of both phenyl and oxo-phenylethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61416-50-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-phenacyl-3-phenylurea

InChI

InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,19)

InChI Key

PMWJMIAYRSLFEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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